molecular formula C20H22BrN3O4 B11561325 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide

Cat. No.: B11561325
M. Wt: 448.3 g/mol
InChI Key: XHDCDJCVFPZSAX-OEAKJJBVSA-N
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Description

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the phenoxyacetamide intermediate: This step involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with an amine to form the phenoxyacetamide.

    Formation of the butanamide backbone: The phenoxyacetamide is then coupled with 4-methoxyaniline under appropriate conditions to form the desired butanamide structure. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE
  • (3E)-3-{[2-(4-FLUORO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE

Uniqueness

The uniqueness of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22BrN3O4

Molecular Weight

448.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C20H22BrN3O4/c1-13-10-15(21)4-9-18(13)28-12-20(26)24-23-14(2)11-19(25)22-16-5-7-17(27-3)8-6-16/h4-10H,11-12H2,1-3H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

XHDCDJCVFPZSAX-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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